2-(Bis(pyridin-2-ylmethyl)amino)-2-(hydroxymethyl)propane-1,3-diol
Description
2-(Bis(pyridin-2-ylmethyl)amino)-2-(hydroxymethyl)propane-1,3-diol (CAS: 1595210-11-9) is a polyol derivative featuring a central propane-1,3-diol backbone substituted with a bis(pyridin-2-ylmethyl)amino group and a hydroxymethyl group. Its molecular formula is C₁₆H₂₁N₃O₃, with a molecular weight of 303.36 g/mol . This compound is commercially available for experimental use, though its specific applications remain less documented compared to structural analogs .
Properties
IUPAC Name |
2-[bis(pyridin-2-ylmethyl)amino]-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c20-11-16(12-21,13-22)19(9-14-5-1-3-7-17-14)10-15-6-2-4-8-18-15/h1-8,20-22H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQARZMNZSSDGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CC=N2)C(CO)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of "tris" derivatives, characterized by a propane-1,3-diol core modified with amino and hydroxyl groups. Key structural analogs include:
Table 1: Structural Comparison of Selected Tris Derivatives
Physicochemical and Functional Differences
Buffering Capacity and pH Range
- BisTris : Effective in pH 6.3–7.5 , widely used in protein purification and electrophoresis due to minimal metal ion interference .
- TRIS : Buffers pH 7–9 , preferred in nucleic acid studies but interacts with metal ions, limiting use in metalloenzyme assays .
- Target Compound : Pyridine's weak basicity (pKa ~5–6 for pyridine) suggests buffering in mildly acidic to neutral ranges , though experimental data are lacking. Its aromatic groups may enhance stability in oxidative conditions.
Solubility and Hydrophobicity
Metal Chelation and Coordination
- Pyridine derivatives, including the target compound and Tris-pyridine , exhibit strong metal-binding capabilities. For example, Tris-pyridine forms stable complexes with transition metals like Cu²⁺ and Zn²⁺ .
- BisTris lacks aromaticity, making it less effective in chelation but advantageous in avoiding interference with metal-dependent reactions .
Q & A
Q. What synthetic methodologies are reported for synthesizing 2-(Bis(pyridin-2-ylmethyl)amino)-2-(hydroxymethyl)propane-1,3-diol, and what parameters critically influence yield?
Synthesis typically involves multi-step organic reactions, including:
- Reductive amination : Use of reducing agents like triethylsilane to form amine intermediates (analogous to methods in ).
- Bromination : Phase-transfer catalysts (e.g., tricaprylmethylammonium salts) and brominating agents (e.g., HBr) to introduce halogens ().
- Pyridinylmethyl group incorporation : Reactions with pyridine derivatives, as seen in dinucleating ligand syntheses (e.g., ).
Critical parameters include reaction temperature, solvent polarity, and catalyst selection. Purification via column chromatography or recrystallization ensures high purity.
Q. What analytical techniques are recommended for confirming stereochemical integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding patterns.
- X-ray crystallography : Resolve stereochemistry and spatial arrangement (though software like Phaser in is for proteins, small-molecule crystallography uses similar principles).
- Chromatography : HPLC with UV detection to assess purity (referenced in for related compounds).
Cross-validation with melting point data (e.g., ) enhances reliability.
Q. How is this compound utilized as a buffer in enzymatic assays, and what pH range is optimal?
The compound acts as a zwitterionic buffer with a pH range of 5.8–7.2 ( ), ideal for maintaining stability in:
- Enzyme kinetics studies : E.g., sulfite oxidase assays () or fructose-1,6-bisphosphatase characterization ().
- Microbial cultures : Yeast fermentation studies ().
Its pyridinylmethyl groups may weakly chelate metal ions, requiring caution in metal-dependent systems ().
Advanced Research Questions
Q. What mechanistic insights explain its buffer efficacy in metal-containing enzymatic systems?
The compound’s tertiary amine and hydroxyl groups enable pH buffering, while pyridinylmethyl substituents provide weak metal coordination . This can:
- Modulate enzyme activity : Chelation of cofactors (e.g., Mg²⁺ or Ca²⁺) may alter catalytic rates ().
- Prevent precipitation : Stabilize metal ions in solution without strong inhibition (contrast with EDTA).
Comparative studies with Bistris (hydroxyethyl substituents; ) highlight substituent-dependent chelation strength.
Q. How do structural modifications (e.g., pyridinyl vs. hydroxyethyl groups) impact biological interactions?
- Pyridinylmethyl groups : Enhance π-π stacking with aromatic residues in proteins (e.g., ’s ligand interactions) and increase hydrophobicity.
- Hydroxyethyl groups (as in Bistris) : Improve water solubility but reduce metal-binding capacity ().
Such differences necessitate tailored buffer selection for experiments involving metalloenzymes or hydrophobic substrates.
Q. How can researchers resolve contradictions in reported stability data under varying conditions?
Discrepancies may arise from:
- Temperature sensitivity : Decomposition at >25°C ().
- Oxidative environments : Pyridine rings may degrade under prolonged light exposure.
Methodological solutions : - Stability assays : Monitor via UV-Vis spectroscopy under controlled conditions.
- Comparative studies : Replicate protocols from (sulfite oxidase) and (yeast culture) to identify critical variables.
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
